molecular formula C26H26N2O4S B3008712 N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 1251631-85-2

N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B3008712
CAS No.: 1251631-85-2
M. Wt: 462.56
InChI Key: PMMGFMMTLDSMRU-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a sulfonamide group, an oxazole ring, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group and the aromatic substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The oxazole ring and aromatic substituents may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

    Bis(2-ethylhexyl) terephthalate: A plasticizer with different applications but some structural similarities.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-18-9-13-21(14-10-18)26-27-23(20(3)32-26)17-28(24-7-5-6-8-25(24)31-4)33(29,30)22-15-11-19(2)12-16-22/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMGFMMTLDSMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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